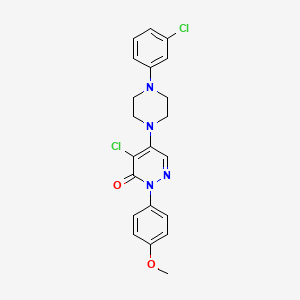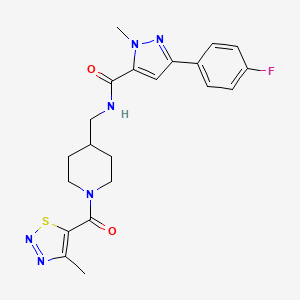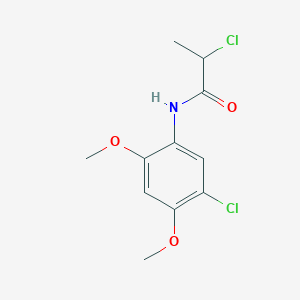
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as CDP-323, and it has been studied for its potential use in treating various diseases, including autoimmune disorders and cancer.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide involves the inhibition of T cell activity. Specifically, it inhibits the activity of the enzyme diacylglycerol kinase (DGK), which is involved in the signaling pathway that leads to T cell activation. By inhibiting DGK, this compound can reduce the activity of T cells and the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of T cell activity, the induction of apoptosis in cancer cells, and the reduction of symptoms in autoimmune diseases. In addition, the compound has been shown to have low toxicity in animal studies, indicating that it may be safe for use in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide in lab experiments is its ability to inhibit T cell activity. This can be useful in studying the immune response and autoimmune diseases. In addition, the compound has been shown to have low toxicity in animal studies, indicating that it may be safe for use in lab experiments.
One limitation of using this compound in lab experiments is its specificity for DGK. While this specificity can be useful in studying the immune response, it may limit the compound's usefulness in other areas of research.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide. One area of research is the development of more potent and selective DGK inhibitors. These inhibitors could be used to study the role of DGK in various diseases and to develop new treatments.
Another area of research is the use of this compound in combination with other drugs. The compound has been shown to enhance the efficacy of certain chemotherapy drugs in treating cancer. Further research could explore the potential of combining this compound with other drugs to develop more effective treatments for cancer.
Conclusion:
This compound is a chemical compound that has been studied for its potential use in treating various diseases, including autoimmune disorders and cancer. Its mechanism of action involves the inhibition of T cell activity, and it has been shown to have low toxicity in animal studies. While it has limitations in its specificity for DGK, it has potential for use in lab experiments and future research.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide involves the reaction between 5-chloro-2,4-dimethoxybenzoyl chloride and 2-amino-2-methylpropan-1-ol in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide has been studied for its potential use in treating various diseases, including autoimmune disorders and cancer. It has been shown to inhibit the activity of T cells, which play a crucial role in the immune response. This inhibition can help to reduce the symptoms of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
In addition, this compound has also been studied for its potential use in treating cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This inhibition is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO3/c1-6(12)11(15)14-8-4-7(13)9(16-2)5-10(8)17-3/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKNJZYSUKFIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2910473.png)
![N-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2910474.png)
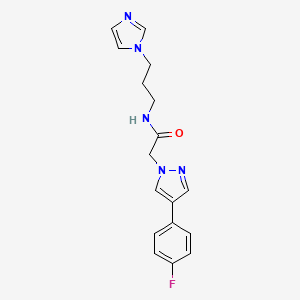

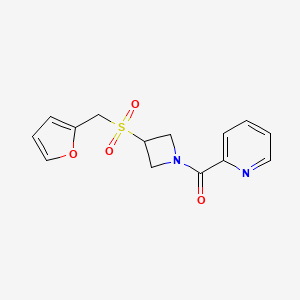
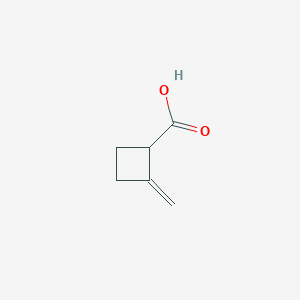
![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2910487.png)



![2-Benzyl-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B2910492.png)
